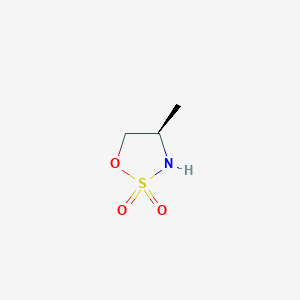

(R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide

Description

BenchChem offers high-quality (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4R)-4-methyloxathiazolidine 2,2-dioxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3S/c1-3-2-7-8(5,6)4-3/h3-4H,2H2,1H3/t3-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCSALYWDGDRBY-GSVOUGTGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1COS(=O)(=O)N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

454248-61-4 | |

| Record name | (4R)-4-methyl-1,2lambda6,3-oxathiazolidine-2,2-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthetic Utility of Cyclic Sulfamidates and Cyclic Sulfates

Abstract

In the landscape of modern organic synthesis, the strategic use of electrophilic intermediates is paramount for the efficient construction of complex molecular architectures. Among these, five-membered cyclic sulfamidates and cyclic sulfates have emerged as exceptionally versatile building blocks. Derived from readily available 1,2-amino alcohols and 1,2-diols, respectively, they serve as powerful "activated" synthons, enabling a wide array of stereospecific transformations. While structurally similar, their inherent differences in reactivity and synthetic scope provide chemists with a nuanced toolkit for targeted molecular design. This guide provides a comprehensive analysis of these two classes of compounds, detailing their synthesis, comparative reactivity, and strategic application in the fields of pharmaceutical research and drug development. We will explore the causality behind experimental choices, offering field-proven insights to guide researchers in leveraging their distinct properties for the stereocontrolled synthesis of chiral amines, functionalized heterocycles, and other high-value molecules.

Introduction: Activated Intermediates for Stereospecific Synthesis

The quest for stereochemical control is a central theme in organic synthesis, particularly in the development of pharmaceuticals where enantiomeric purity is often critical. Cyclic sulfamidates and cyclic sulfates are powerful tools in this endeavor. They can be conceptualized as conformationally constrained, activated derivatives of their parent molecules:

-

Cyclic Sulfates are derived from 1,2-diols and are considered synthetic equivalents of epoxides. Their enhanced reactivity compared to acyclic sulfates is attributed to ring strain.[1]

-

Cyclic Sulfamidates are derived from 1,2-amino alcohols and serve as stable, highly reactive analogs of aziridines.[2][3]

Both classes of compounds are excellent electrophiles that undergo nucleophilic ring-opening reactions with high regio- and stereoselectivity, typically proceeding with a clean inversion of configuration.[4][5] This predictable stereochemical outcome makes them invaluable for introducing new functionalities into a molecule while precisely controlling its three-dimensional structure. This guide will dissect the fundamental differences between these two scaffolds, providing the strategic insights necessary for their effective application.

Synthesis of the Scaffolds

The preparation of both cyclic sulfates and sulfamidates is well-established, often starting from enantiomerically pure precursors to generate chiral building blocks.

Preparation of Cyclic Sulfates

The most prevalent method for synthesizing cyclic sulfates involves a two-step sequence starting from a vicinal diol. The diol is first treated with thionyl chloride (SOCl₂) to form a cyclic sulfite, which is then oxidized to the corresponding cyclic sulfate.[1][6] A common and efficient oxidation system utilizes a catalytic amount of ruthenium(III) chloride (RuCl₃) with sodium periodate (NaIO₄) as the stoichiometric oxidant.[5][6]

A significant advantage in this area is the ability to generate chiral diols with high enantiomeric excess using the Sharpless Asymmetric Dihydroxylation .[7][8][9] This powerful reaction converts a prochiral alkene into a chiral diol, directly providing the key precursor for enantiopure cyclic sulfates.[7][9][10]

Caption: General synthesis pathway for chiral cyclic sulfates.

Preparation of Cyclic Sulfamidates

The synthesis of cyclic sulfamidates from 1,2-amino alcohols mirrors that of cyclic sulfates. The amino alcohol is first converted to a cyclic sulfamidite using thionyl chloride, which is subsequently oxidized to the stable cyclic sulfamidate.[5][11] This two-step, one-pot procedure is highly efficient.[11] The nitrogen of the sulfamidate can be protected (e.g., with a Boc group) or unprotected, which has significant implications for its reactivity.[11][12] Chiral cyclic sulfamidates are invaluable building blocks for constructing a variety of compounds, including chiral amines.[13][14]

Caption: General synthesis pathway for cyclic sulfamidates.

Core Differences: A Comparative Analysis

While both scaffolds are five-membered heterocyclic electrophiles, their differing heteroatom composition (Oxygen vs. Nitrogen) imparts distinct chemical personalities that dictate their synthetic applications.

| Feature | Cyclic Sulfate | Cyclic Sulfamidate |

| Precursor | 1,2-Diol | 1,2-Amino Alcohol |

| Core Heterocycle | 1,3,2-Dioxathiolane 2,2-dioxide | 1,2,3-Oxathiazolidine 2,2-dioxide |

| Reactivity Analog | Epoxide[3][15] | Aziridine[2][3] |

| Key Application | Synthesis of functionalized diol derivatives, epoxides, thiiranes[16] | Synthesis of chiral amines, amino alcohols, N-heterocycles[13][17] |

| Site of Attack | Less substituted carbon (SN2) or more substituted carbon (SN1-like), condition dependent[15][18] | Predominantly at the carbon bearing the oxygen atom[2][17] |

| N-Functionality | Not Applicable | Can be N-H (unprotected) or N-R/N-PG (protected), modulating reactivity[12] |

Reactivity and Regioselectivity: The Decisive Difference

The primary distinction lies in the regioselectivity of the nucleophilic ring-opening. This is the most critical factor for a synthetic chemist to consider.

-

Cyclic Sulfamidates: The reactivity profile is dominated by the inherent polarity and reactivity of the C-O bond. Nucleophilic attack occurs almost exclusively at the carbon atom bonded to the oxygen, leading to cleavage of the C-O bond.[2][17] This high degree of regioselectivity is a significant advantage, simplifying reaction outcomes and product analysis. The reaction is analogous to the ring-opening of an N-activated aziridine, but with the benefit that the activating group (the sulfate moiety) is part of the ring itself.[2]

-

Cyclic Sulfates: As analogs of epoxides, their ring-opening is more nuanced.[15] Under neutral or basic conditions with "hard" nucleophiles, the reaction typically follows an S_N2 pathway, with the nucleophile attacking the sterically less hindered carbon atom. However, under conditions that favor carbocation formation or with substrates bearing stabilizing groups, attack can occur at the more substituted carbon, resembling an S_N1-type mechanism.[18] This variable regioselectivity, while offering potential for divergent synthesis, requires careful control of reaction conditions.[3][15]

Caption: Regioselectivity of nucleophilic attack.

Stereochemical Integrity

For both systems, the nucleophilic ring-opening is stereospecific. When the reaction proceeds via an S_N2 mechanism, it occurs with a complete inversion of configuration at the electrophilic carbon center.[4][5] This predictable outcome is a cornerstone of their utility in asymmetric synthesis, allowing for the transfer of stereochemical information from a chiral amino alcohol or diol to the final product with high fidelity.[4][19]

The Influence of the Nitrogen Substituent in Sulfamidates

The nitrogen atom in cyclic sulfamidates offers a unique synthetic handle not present in cyclic sulfates. The great majority of reported ring-opening reactions involve N-protected sulfamidates (e.g., N-Boc, N-Cbz), which are generally more reactive than their unprotected N-H counterparts.[12] In some cases, the presence of an unprotected N-H can completely silence the ring-opening reactivity, as deprotonation under basic conditions can lead to an accumulation of negative charge on the NSO₃ moiety, raising the activation barrier for nucleophilic attack.[12] This allows for a tunable reactivity, where the nitrogen can be protected to "switch on" the electrophilicity and later deprotected.

Strategic Applications in Synthesis

Cyclic Sulfamidates: Gateways to Chiral Amines and N-Heterocycles

The highly regioselective ring-opening of cyclic sulfamidates makes them premier intermediates for the synthesis of β-functionalized chiral amines.[17] A vast range of nucleophiles can be employed, including organocuprates, Grignard reagents, enolates, azides, and alkoxides, leading to diverse and highly valuable products.

Furthermore, the initial ring-opened product, a sulfamic acid derivative, can be cyclized to form important nitrogen-containing heterocycles such as pyrrolidines and piperidines.[2] This strategy involves an initial intermolecular C-C bond formation followed by an intramolecular cyclization, providing a stereocontrolled route to these common structural motifs in pharmaceuticals.[4][19]

Cyclic Sulfates: Versatile Precursors for Diverse Functionalities

The synthetic utility of cyclic sulfates is broader due to the two electrophilic carbon centers. They are frequently used as "double-barreled" electrophiles, where sequential reactions with two different nucleophiles can install two new functionalities with stereocontrol. A common strategy involves opening the ring with a first nucleophile, and then the resulting sulfate monoester can either be hydrolyzed to a diol or the sulfate can act as a leaving group for a second substitution.

Key applications include:

-

Synthesis of Epoxides and Thiiranes: Ring-opening with an oxygen nucleophile followed by intramolecular cyclization yields epoxides. Similarly, using thio-nucleophiles can lead to the formation of thiiranes (episulfides).[16]

-

Monofunctionalization of Diols: They serve as excellent protecting/activating groups for the monofunctionalization of symmetric diols.[1]

-

Synthesis of Bioactive Molecules: Cyclic sulfones and sulfates are important pharmacophores found in a range of preclinical and clinical compounds, valued for their ability to act as hydrogen bond acceptors, improve ADME properties, and serve as bioisosteres.[20][21][22]

Representative Experimental Protocols

Protocol: Ring-Opening of an N-Boc Cyclic Sulfamidate with a Grignard Reagent

This protocol describes the synthesis of a chiral β-amino alcohol derivative, a common transformation showcasing the utility of cyclic sulfamidates.

Materials:

-

N-Boc protected cyclic sulfamidate derived from (R)-phenylglycinol (1.0 equiv)

-

Phenylmagnesium bromide (1.5 equiv, 1.0 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the N-Boc cyclic sulfamidate (1.0 equiv) and dissolved in anhydrous THF.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Phenylmagnesium bromide solution (1.5 equiv) is added dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

-

The reaction mixture is stirred at -78 °C for 3 hours.

-

The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

-

The mixture is allowed to warm to room temperature and then transferred to a separatory funnel.

-

The aqueous layer is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the desired N-Boc protected 1,2-diphenyl-2-aminoethanol.

Protocol: Ring-Opening of a Cyclic Sulfate with Sodium Azide

This protocol illustrates a typical S_N2 ring-opening to produce a β-azido alcohol, a versatile intermediate for the synthesis of amino alcohols and other nitrogenated compounds.

Materials:

-

Cyclic sulfate derived from (R,R)-1,2-cyclohexanediol (1.0 equiv)

-

Sodium azide (NaN₃) (2.0 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

Procedure:

-

To a round-bottom flask containing a magnetic stir bar, the cyclic sulfate (1.0 equiv) and sodium azide (2.0 equiv) are added.

-

Anhydrous DMF is added to dissolve the reagents, and the flask is fitted with a nitrogen inlet.

-

The mixture is heated to 60 °C and stirred for 12 hours.

-

After cooling to room temperature, the reaction mixture is diluted with deionized water and transferred to a separatory funnel.

-

The aqueous mixture is extracted three times with diethyl ether.

-

The combined organic layers are washed sequentially with water and brine, then dried over anhydrous sodium sulfate (Na₂SO₄).

-

The solvent is removed under reduced pressure. The resulting crude sulfate monoester is then typically hydrolyzed by stirring with a catalytic amount of sulfuric acid in a THF/water mixture to yield the final (1R,2R)-2-azidocyclohexan-1-ol.

-

Purification is achieved via flash column chromatography.

Conclusion

Cyclic sulfamidates and cyclic sulfates are far more than simple analogs. They are distinct and powerful synthetic tools whose differences are key to their strategic deployment. Cyclic sulfamidates offer a highly reliable and regioselective pathway to chiral amines and N-heterocycles, making them a workhorse in medicinal chemistry. Cyclic sulfates, with their epoxide-like reactivity and potential for dual functionalization, provide a broader, more versatile platform for accessing a wide range of molecular scaffolds. A thorough understanding of their respective reactivity profiles, particularly the nuances of regioselectivity and stereochemical control, empowers the modern synthetic chemist to design more efficient, elegant, and effective routes to complex molecular targets, ultimately accelerating the pace of drug discovery and development.

References

-

Bower, J. F., Chakthong, S., Švenda, J., Williams, A. J., Lawrence, R. M., Szeto, P., & Gallagher, T. (2006). Reactivity of cyclic sulfamidates towards sulfur-stabilised enolates. Stereocontrolled synthesis of functionalised lactams. Organic & Biomolecular Chemistry, 4(10), 1868–1877. [Link]

-

Lang, K., Hu, Y., Lee, W.-C. C., & Zhang, X. P. (2022). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Nature Communications. Available at: [Link]

-

Bower, J. F., Jathoul, A. P., & Gallagher, T. (2007). Reactivity of cyclic sulfamidates towards phosphonate-stabilised enolates: synthesis and applications of α-phosphono lactams. Organic & Biomolecular Chemistry, 5(16), 2636–2644. [Link]

-

Various Authors. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 29(24), 5868. [Link]

-

Bower, J. F., et al. (2006). Reactivity of cyclic sulfamidates towards sulfur-stabilised enolates. Stereocontrolled synthesis of functionalised lactams. PubMed. [Link]

-

Gotor-Fernández, V., et al. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. ACS Publications. [Link]

-

Various Authors. (n.d.). Cyclic sulfoxides and sulfones in drug design. ResearchGate. [Link]

-

Gotor-Fernández, V., et al. (2009). A Novel Multistep Mechanism for the Stereocontrolled Ring Opening of Hindered Sulfamidates: Mild, Green, and Efficient Reactivity with Alcohols. Chemistry – A European Journal. [Link]

-

Byun, H.-S., He, L., & Bittman, R. (2000). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Tetrahedron. Available at: [Link]

-

Calvo-Flores, F. G., et al. (1997). Applications of Cyclic Sulfates of vic-Diols: Synthesis of Episulfides, Olefins, and Thio Sugars. The Journal of Organic Chemistry. [Link]

-

Liu, Y., et al. (2019). Nickel-Catalyzed Asymmetric Hydrogenation of Cyclic Sulfamidate Imines: Efficient Synthesis of Chiral Cyclic Sulfamidates. ResearchGate. [Link]

-

Avenoza, A., et al. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Experimental and Theoretical Studies. The Journal of Organic Chemistry. [Link]

-

Lee, S. (2024). Catalytic Asymmetric Cycloadditions of Cyclic Sulfamidate Imines: Straightforward Access to Chiral N-Heterocycles. Dongguk University. [Link]

-

Liu, Y., et al. (2019). Nickel-Catalyzed Asymmetric Hydrogenation of Cyclic Sulfamidate Imines. PubMed. [Link]

-

Corzana, F., et al. (2018). Tn Antigen Mimics by Ring-Opening of Chiral Cyclic Sulfamidates with Carbohydrate C1-S- and C1-O-Nucleophiles. The Journal of Organic Chemistry. [Link]

-

Various Authors. (n.d.). Cyclic Sulfites and Cyclic Sulfates in Organic Synthesis. Scite.ai. [Link]

-

Steinmann, J. G., et al. (n.d.). Synthesis of cyclic sulfates by halocyclization. Semantic Scholar. [Link]

-

Gotor-Fernández, V., et al. (2009). A novel multistep mechanism for the stereocontrolled ring opening of hindered sulfamidates: mild, green, and efficient reactivity with alcohols. PubMed. [Link]

-

Various Authors. (n.d.). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. Asian Journal of Chemistry. [Link]

-

Various Authors. (n.d.). Diazido macrocyclic sulfates as a platform for the synthesis of sequence-defined polymers for antibody drug conjugates. Chemical Science. [Link]

-

Heravi, M. M. (2016). Applications of sharpless asymmetric dihydroxylation in total synthesis of natural product. Research and Reviews: Journal of Chemistry. [Link]

-

Avenoza, A., et al. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. Experimental and Theoretical Studies. The Journal of Organic Chemistry. [Link]

-

Various Authors. (n.d.). Five-membered cyclic sulfamidate imines: versatile scaffolds for organic synthesis. Organic & Biomolecular Chemistry. [Link]

-

Steinmann, J. G., et al. (2001). Synthesis of Cyclic Sulfates by Halocyclization. Kiessling Lab. [Link]

-

Various Authors. (n.d.). Ring opening of cyclic sulfamidates with bromophenyl metal reagents: Complementarity of sulfamidates and aziridines. ResearchGate. [Link]

-

Maryanoff, B. E., et al. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. PubMed. [Link]

-

Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Wikipedia. [Link]

-

Various Authors. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. PMC. [Link]

-

Organic Chemistry Portal. (n.d.). Sharpless Dihydroxylation (Bishydroxylation). Organic Chemistry Portal. [Link]

-

Various Authors. (2023). Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. MDPI. [Link]

-

Normansell, F. M. (1997). Synthetic studies towards methylene cyclic sulfamidites and sulfamidates. Loughborough University Research Repository. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Reactivity of cyclic sulfamidates towards phosphonate-stabilised enolates: synthesis and applications of α-phosphono lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. investigacion.unirioja.es [investigacion.unirioja.es]

- 4. Reactivity of cyclic sulfamidates towards sulfur-stabilised enolates. Stereocontrolled synthesis of functionalised lactams - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scite.ai [scite.ai]

- 7. rroij.com [rroij.com]

- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Nickel-Catalyzed Asymmetric Hydrogenation of Cyclic Sulfamidate Imines: Efficient Synthesis of Chiral Cyclic Sulfamidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. investigacion.unirioja.es [investigacion.unirioja.es]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Reactivity of cyclic sulfamidates towards sulfur-stabilised enolates. Stereocontrolled synthesis of functionalised lactams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. iomcworld.com [iomcworld.com]

- 22. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to (R)-alaninol: A Versatile Chiral Building Block for Modern Medicinal Chemistry

Abstract

(R)-alaninol, a chiral amino alcohol derived from the non-proteinogenic amino acid D-alanine, represents a cornerstone in the edifice of modern medicinal chemistry. Its bifunctional nature, combined with a readily accessible stereocenter, makes it an invaluable precursor for the stereoselective synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of (R)-alaninol, from its synthesis to its strategic application in the construction of high-value therapeutic molecules. We will dissect key chemical transformations, explain the causality behind experimental choices, and provide validated protocols for its use, offering researchers and drug development professionals a practical framework for leveraging this powerful chiral synthon.

Introduction: The Strategic Value of (R)-alaninol

In the landscape of drug discovery, the three-dimensional architecture of a molecule is paramount to its biological function. Chiral building blocks are the foundational elements that allow chemists to construct this architecture with precision and predictability.[1] (R)-alaninol, systematically named (R)-2-aminopropan-1-ol, is a prime example of such a building block.[2] It is derived via the reduction of D-alanine, providing a cost-effective entry point into a specific chiral space.

Its strategic importance stems from two key features:

-

Defined Stereochemistry: The (R)-configured stereocenter serves as a control element, directing the stereochemical outcome of subsequent reactions.

-

Orthogonal Functionality: The primary amine and primary alcohol offer two distinct points for chemical modification. This allows for sequential, selective reactions, such as protecting the amine before oxidizing the alcohol, enabling the construction of more complex chiral intermediates.

These properties have made (R)-alaninol and its derivatives indispensable in the synthesis of a wide range of pharmaceuticals, from antiviral agents to kinase inhibitors.[3][4]

Synthesis of the Core Building Block: (R)-alaninol

The most common and economically viable route to enantiomerically pure (R)-alaninol is the reduction of the carboxylic acid moiety of D-alanine or its corresponding esters.[5][6] While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acid directly, a more common and safer laboratory and industrial practice involves the reduction of a D-alanine ester using sodium borohydride (NaBH₄).[6][7]

Causality of Reagent Choice: The esterification of D-alanine prior to reduction is crucial. It enhances solubility in organic solvents and moderates the reactivity of the functional group. Sodium borohydride is preferred over LiAlH₄ in many settings due to its greater functional group tolerance, lower cost, and significantly safer handling, as it does not react violently with atmospheric moisture.

Workflow: From D-Alanine to (R)-alaninol

Caption: Synthetic pathway from D-alanine to (R)-alaninol.

Comparative Data on Reduction Protocols

| Reducing Agent | Substrate | Solvent | Key Advantages | Key Disadvantages | Typical Yield |

| Sodium Borohydride (NaBH₄) | Alanine Ester | Ethanol/Water | Safer, milder, cost-effective | Requires esterification first | High |

| Lithium Aluminum Hydride (LiAlH₄) | Alanine (acid or ester) | Anhydrous THF/Ether | Highly reactive, reduces acids directly | Pyrophoric, requires stringent anhydrous conditions | Very High |

| Biocatalytic (e.g., Reductases) | Alanine | Aqueous Buffer | Highly stereospecific, green | Enzyme availability and stability can be limiting | Variable |

Key Transformations and Derivative Synthons

The true utility of (R)-alaninol lies in its conversion into a variety of more complex chiral building blocks. These transformations typically involve the selective manipulation of its amine and alcohol functional groups.

N-Protection: Enabling Selective Alcohol Oxidation

To prevent unwanted side reactions, such as self-condensation or reaction with an oxidizing agent, the nucleophilic amine group is typically protected before modifying the alcohol. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under many reaction conditions and its straightforward removal with mild acid.

The reaction of (R)-alaninol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base provides N-Boc-(R)-alaninol in high yield.[8][9]

Oxidation to (R)-2-(Boc-amino)propanal: The Chiral Aldehyde

The controlled oxidation of N-protected (R)-alaninol to its corresponding aldehyde, (R)-2-(Boc-amino)propanal, creates a highly valuable chiral electrophile. This transformation is delicate, as over-oxidation can lead to the formation of the corresponding carboxylic acid.[10][11]

Causality of Reagent Choice: Mild, selective oxidizing agents are required. Reagents such as Dess-Martin periodinane (DMP) or reaction conditions like the Swern or Parikh-Doering oxidations are ideal because they operate at low temperatures and are highly selective for the conversion of primary alcohols to aldehydes without significant over-oxidation.[12]

Workflow: Generation of Key Derivative Synthons

Caption: Key transformations of (R)-alaninol into valuable synthons.

Formation of Chiral Oxazolidinones: Evans Auxiliaries

(R)-alaninol is a precursor to a class of powerful chiral auxiliaries known as Evans' oxazolidinones.[13][] These heterocycles are formed by reacting the amino alcohol with phosgene or a phosgene equivalent. The resulting oxazolidinone can be acylated, and the bulky group attached to the stereocenter effectively shields one face of the enolate, directing alkylation or other reactions to the opposite face with high diastereoselectivity.[] After the desired transformation, the auxiliary can be cleaved hydrolytically, yielding an enantiomerically enriched product and recovering the chiral auxiliary.[13] This strategy is a cornerstone of asymmetric synthesis.[15]

Application in Medicinal Chemistry: Synthesis of Cabotegravir

The strategic importance of (R)-alaninol-derived building blocks is exemplified in the synthesis of complex pharmaceuticals. A notable example, analogous to the synthesis of related compounds, involves the construction of the core of HIV-1 integrase inhibitors like Cabotegravir.[3][16] In these syntheses, a chiral fragment derived from an amino alcohol is often used to construct a key heterocyclic ring system.

For instance, a chiral aldehyde, structurally related to the derivatives of (R)-alaninol, can undergo cyclization with an appropriate amine to form a critical oxazolidine or similar heterocyclic ring, embedding the stereochemistry from the original building block into the final drug molecule.[16] This process demonstrates the principle of chirality transfer, where the stereochemical information from a simple starting material is preserved and relayed through multiple synthetic steps.[17]

Conceptual Pathway: Role of an Alaninol-Derived Fragment in Drug Synthesis

Caption: Use of an (R)-alaninol fragment in a convergent drug synthesis.

Detailed Experimental Protocols

The following protocols are provided as a self-validating framework for key transformations. They are based on established and reliable methodologies found in the chemical literature.

Protocol 1: Synthesis of (R)-alaninol from D-Alanine Ethyl Ester Hydrochloride

-

Materials: D-alanine ethyl ester hydrochloride, Sodium borohydride (NaBH₄), Ethanol (anhydrous), Deionized water, Acetone, Ethyl acetate, Anhydrous sodium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve NaBH₄ (3.0 molar equivalents) in a 1:1 mixture of cold water and ethanol.

-

Separately, prepare a solution of D-alanine ethyl ester hydrochloride (1.0 molar equivalent) dissolved in ethanol.

-

Slowly add the D-alanine ethyl ester hydrochloride solution dropwise from the dropping funnel into the stirred sodium borohydride solution. Maintain the reaction temperature between 15-25°C throughout the addition.

-

After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours to ensure completion, monitoring by TLC.[7]

-

Carefully quench the excess NaBH₄ by the slow, dropwise addition of acetone until gas evolution ceases.

-

Add ethyl acetate to the mixture and filter to remove the precipitated inorganic salts.[7]

-

Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with additional portions of ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield pure (R)-alaninol as a colorless liquid.[7]

-

Protocol 2: Synthesis of N-Boc-(R)-alaninol

-

Materials: (R)-alaninol, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM), Triethylamine (TEA) or a similar non-nucleophilic base.

-

Procedure:

-

Dissolve (R)-alaninol (1.0 molar equivalent) in DCM in a round-bottom flask with magnetic stirring.

-

Cool the solution to 0°C in an ice bath.

-

Add triethylamine (1.1 molar equivalents) to the solution.

-

Add a solution of Boc₂O (1.05 molar equivalents) in DCM dropwise to the stirred mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-(R)-alaninol, which is often used without further purification.[8]

-

Protocol 3: Dess-Martin Oxidation of N-Boc-(R)-alaninol

-

Materials: N-Boc-(R)-alaninol, Dess-Martin Periodinane (DMP), Dichloromethane (DCM, anhydrous), Saturated sodium bicarbonate solution, Sodium thiosulfate solution.

-

Procedure:

-

Dissolve N-Boc-(R)-alaninol (1.0 molar equivalent) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add Dess-Martin Periodinane (1.2 molar equivalents) portion-wise to the solution at room temperature. A mild exotherm may be observed.

-

Stir the reaction at room temperature for 1-2 hours, monitoring for the disappearance of the starting material by TLC.

-

Upon completion, dilute the reaction mixture with DCM.

-

Quench the reaction by pouring it into a stirred mixture of saturated sodium bicarbonate and 10% aqueous sodium thiosulfate solution. Stir vigorously until the organic layer is clear.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude aldehyde, (R)-2-(Boc-amino)propanal, is often used immediately in the next step due to its potential instability.

-

Conclusion

(R)-alaninol is more than just a simple molecule; it is a testament to the power of chiral building blocks in streamlining the synthesis of complex, life-saving medicines. Its accessibility from D-alanine, coupled with its versatile and predictable reactivity, ensures its continued prominence in the synthetic chemist's toolbox. By understanding the fundamental transformations and the logic behind their application, researchers can effectively harness the potential of (R)-alaninol to accelerate the discovery and development of next-generation therapeutics.

References

- Alaninol - Grokipedia. Grokipedia.

- L-Alaninol | 2749-11-3 - Benchchem. Benchchem.

- The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applic

- Alaninol - Wikipedia. Wikipedia.

- L-Alaninol synthesis - ChemicalBook. ChemicalBook.

- L-Alaninol - Chem-Impex. Chem-Impex.

- Synthesis of N-(tert.-butyloxycarbonyl)-L-alaninol (5a) - PrepChem.com. PrepChem.com.

- Syntheses and Crystal Structures of Three Chiral Oxazolidinones with Different Ring Conform

- Chiral auxiliary - Wikipedia. Wikipedia.

- Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. (1987). Semantic Scholar.

- Boc-D-Alaninol [106391-86-0] - Aapptec Peptides. Aapptec.

- High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. (2022).

- (R)-Alaninol | 35320-23-1 | Sarchem Labs. Sarchem Labs.

- Transformation of isopropylamine to L-alaninol by Pseudomonas sp.

- (2r)

- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.PMC.

- Oxazolidinone Derivatives - Chiral / BOC Sciences. BOC Sciences.

- Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2025). PMC.

- The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI.

- (R)-3-(4-fluorophenyl)-beta-alaninol, CAS 228422-47-7 | SCBT. Santa Cruz Biotechnology.

- Direct β-C(sp 3 )–H Functionalization to Carbonyls: A Route to Aldehydic Acid Derivatives. (2026).

- Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. (2025). AiFChem.

- Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.

- Recent Advances in Biocatalysis for Drug Synthesis. (2022). MDPI.

- Precision Chiral Building Block Synthesis. BOC Sciences.

- 19.3: Oxidation of Aldehydes and Ketones. (2025). Chemistry LibreTexts.

- Oxidation reaction of alcohols and aldehydes. (2023). Purechemistry.

- Aldehyde - Oxidation, Reduction, Reactions. (2026). Britannica.

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. grokipedia.com [grokipedia.com]

- 3. The Versatile Role of L-Alaninol in Chemical Synthesis and Pharmaceutical Applications_Chemicalbook [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. Alaninol - Wikipedia [en.wikipedia.org]

- 7. L-Alaninol synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. peptide.com [peptide.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. purechemistry.org [purechemistry.org]

- 12. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]

- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 15. semanticscholar.org [semanticscholar.org]

- 16. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine [mdpi.com]

- 17. Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II) - PMC [pmc.ncbi.nlm.nih.gov]

(R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide MSDS and safety data

An In-Depth Technical Guide to the Safe Handling of (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide

Introduction: Navigating Data Gaps for a Niche Reagent

This guide addresses this critical information gap for researchers, scientists, and drug development professionals. A thorough review of available literature reveals that safety data sheets (SDS) are predominantly available for the N-Boc protected derivative, tert-butyl (4R)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate (CAS 454248-53-4) .[3][4] The reactivity and thermal stability of cyclic sulfamidates are profoundly influenced by the substituent on the nitrogen atom.[1][5] N-unprotected sulfamidates are known to be significantly less reactive toward nucleophilic ring-opening compared to their N-alkyl or N-carbonyl protected counterparts.[5]

Therefore, this document provides a comprehensive safety framework by:

-

Presenting the established hazard data for the closely related N-Boc protected analogue.

-

Incorporating broader safety findings for the cyclic sulfamidate class.

-

Providing expert interpretation and best-practice protocols grounded in the principles of chemical safety and risk mitigation.

This approach ensures that laboratory personnel can handle the target compound with the highest degree of safety, fully aware of both the known hazards of similar structures and the potential for unique reactivity.

Section 1: Hazard Identification and Classification

While a specific SDS for the N-unprotected title compound is not available, the GHS classification for its N-Boc protected analogue (CAS 454248-53-4) provides the most reliable starting point for hazard assessment.[3][6][7] It is prudent to assume the target compound shares these irritant properties.

GHS Classification (Based on N-Boc Analogue): [3][4]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

Hazard Pictogram:

Expert Analysis: Beyond the Label

The primary hazards are irritant-based, affecting the skin, eyes, and respiratory system upon direct contact or inhalation.[8] However, the broader concern for this class of molecules is their thermal stability. Research into cyclic sulfamidates indicates a medium-to-high thermal safety risk, with the potential for thermal runaway, especially when mixed with strong bases.[1][9] The decomposition process is often highly exothermic and can result in the release of sulfur dioxide (SO₂).[9] Although N-unprotected sulfamidates show lower chemical reactivity, their thermal stability profile should not be overlooked. All heating operations should be conducted with extreme caution and appropriate engineering controls.

Section 2: Risk Assessment and the Hierarchy of Controls

A systematic approach to risk assessment is mandatory before any laboratory work begins. This involves identifying the hazards (as detailed above), evaluating the potential for exposure based on the experimental scale and design, and implementing robust control measures.

Caption: The Hierarchy of Controls prioritizes safer system designs.

Section 3: Safe Handling and Storage Protocols

Adherence to rigorous handling and storage protocols is essential for ensuring operator safety and maintaining the integrity of the reagent.

Personal Protective Equipment (PPE)

Based on the known hazards, the following PPE is mandatory: [7][10]* Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Ensure gloves are inspected before use and changed frequently, especially after direct contact. [11]* Eye/Face Protection: Use chemical safety goggles that comply with EN166 or ANSI Z87.1 standards. If there is a splash hazard, a face shield should be worn in addition to goggles. [6][12]* Skin and Body Protection: A flame-retardant lab coat is required. Ensure arms are fully covered. Safety shoes are also recommended. [6]* Respiratory Protection: All handling of the solid or its solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors. [7][10]

Workplace Practices

-

Engineering Controls: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure. [10]For reactions involving heating or the addition of strong bases, a blast shield should be used.

-

Safe Handling: Avoid generating dust. Use only the minimum amount of material required for the experiment. Avoid contact with skin, eyes, and clothing. [7]Wash hands thoroughly after handling. [13]* Hygiene: Do not eat, drink, or smoke in laboratory areas. [12]

Storage Conditions

Proper storage is critical to prevent degradation and ensure safety.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place, often refrigerated (2-8 °C). [6][8] | Minimizes thermal degradation and preserves chemical stability. |

| Atmosphere | Keep container tightly closed. [8]Consider storage under an inert gas (e.g., Argon, Nitrogen). [6] | Protects from atmospheric moisture and oxygen, which can degrade reactive compounds. |

| Location | Store in a dry, well-ventilated area. [8] | Prevents moisture ingress and ensures any potential off-gassing is safely managed. |

| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. [14] | Prevents potentially hazardous or exothermic reactions. [9] |

Section 4: Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

First-Aid Measures

-

Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell. [7][13]* Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice. [11][14]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. [7][13]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or seek medical attention if you feel unwell. [14]

Spill Response Protocol

For any spill, the priority is personal safety. Do not attempt to clean up a large spill or any spill without the appropriate PPE and training.

Caption: A generalized workflow for responding to a chemical spill.

Section 5: Physicochemical and Toxicological Data

Data for the target compound is limited. The table below includes data for the N-Boc protected analogue for reference, which should be interpreted with caution.

| Property | (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide | tert-Butyl (4R)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate |

| CAS Number | Not Found | 454248-53-4 [3] |

| Molecular Formula | C₃H₇NO₃S | C₈H₁₅NO₅S [3] |

| Molecular Weight | 137.16 g/mol | 237.28 g/mol [3] |

| Appearance | Data not available | Solid |

| Melting Point | Data not available | 121-124 °C [4] |

| Acute Toxicity | No data available. | No specific data available, but classified as an irritant. [7] |

| Carcinogenicity | No components listed as a carcinogen by IARC, ACGIH, NTP, or OSHA. | No components listed as a carcinogen by IARC, ACGIH, NTP, or OSHA. [14] |

| Stability | Stable under recommended storage conditions. May be thermally sensitive. [1] | Stable under recommended storage conditions. [6] |

| Reactivity | Reacts with strong oxidizing agents. Potential for hazardous decomposition upon heating. [9] | Incompatible with strong oxidizing agents. Hazardous decomposition products include carbon oxides, nitrogen oxides, and sulfur oxides. [6][7] |

Section 6: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

-

Waste Treatment: Dispose of unused material and contaminated items in a licensed hazardous waste disposal facility. [13][14]Do not allow the product to enter drains or waterways. [7]* Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of accordingly. Do not reuse empty containers.

References

-

Alachem Co., Ltd. (n.d.).102029-44-7 | (R)-4-Benzyl-2-oxazolidinone. Available at: [Link]

-

PubChem. (n.d.).(4R)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine,N-BOC protected. National Center for Biotechnology Information. Available at: [Link]

-

Ferrari, T., et al. (2022). Thermal Safety and Structure-Related Reactivity Investigation of Five-Membered Cyclic Sulfamidates. Organic Process Research & Development, 26(9), 2614–2623. Available at: [Link]

-

BB FABRICATION. (n.d.).Safety Data Sheet. Available at: [Link]

-

Chen, Y., et al. (2022). Kukhtin–Ramirez-Reaction-Inspired Deprotection of Sulfamidates for the Synthesis of Amino Sugars. Molecules, 28(1), 143. Available at: [Link]

-

U.S. Environmental Protection Agency. (2025, October).4-methyl-1,2-oxathiane 2,2-dioxide - Hazard. CompTox Chemicals Dashboard. Available at: [Link]

-

The Chemistry Blog. (2024, August 07).How to Safely Handle Reactive Chemicals. Available at: [Link]

-

Nájera, F., et al. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. The Journal of Organic Chemistry, 82(23), 12430–12437. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Kukhtin–Ramirez-Reaction-Inspired Deprotection of Sulfamidates for the Synthesis of Amino Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4R)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine,N-BOC protected | C8H15NO5S | CID 46172873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 454248-53-4 Cas No. | (4R)-2,2-Dioxido-4-methyl-1,2,3-oxathiazolidine, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. synquestlabs.com [synquestlabs.com]

- 7. combi-blocks.com [combi-blocks.com]

- 8. (R)-3-Boc-4-methyl-2,2-dioxo-1,2,3-oxathiazolidine, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 10. chemicals.co.uk [chemicals.co.uk]

- 11. tcichemicals.com [tcichemicals.com]

- 12. media.adeo.com [media.adeo.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

Methodological & Application

Preparation of N-protected amino sulfamidates using thionyl chloride and oxidation

Part 1: Executive Summary & Scientific Rationale

The "Electrophilic Alanine" Paradigm

Cyclic sulfamidates (specifically 1,2,3-oxathiazolidine-2,2-dioxides) represent a cornerstone in modern peptidomimetic synthesis. Unlike their acyclic counterparts, these heterocycles act as "activated" electrophiles derived from the chiral pool of amino acids.

By converting a nucleophilic amino alcohol into an electrophilic cyclic sulfamidate, researchers create a versatile scaffold that reacts with a wide array of nucleophiles (

-

Retention of configuration during sulfamidate formation.[2]

-

Inversion of configuration (Walden inversion) during the subsequent ring-opening with nucleophiles.

This guide details the industry-standard "Lubell Protocol" (and its variants), utilizing thionyl chloride for cyclization followed by Ruthenium-catalyzed oxidation.

Part 2: Mechanistic Workflow & Visualization

The synthesis proceeds via a two-stage sequence.[2][3][4] First, the N-protected amino alcohol reacts with thionyl chloride to form a cyclic sulfamidite (a mixture of diastereomers at the sulfur center). Second, this intermediate is oxidized to the sulfamidate (achiral at sulfur) using sodium periodate catalyzed by ruthenium(III) chloride.[3][5]

Reaction Pathway Diagram[2]

Caption: Figure 1. The two-step conversion of amino alcohols to sulfamidates, followed by nucleophilic ring opening.

Part 3: Detailed Experimental Protocols

Prerequisites & Materials

-

Substrate: N-Boc or N-Cbz protected

-amino alcohol (high enantiopurity). -

Reagents: Thionyl chloride (

, 99%+), Imidazole (Recrystallized), Ruthenium(III) chloride hydrate ( -

Solvents: Dichloromethane (DCM, anhydrous), Acetonitrile (MeCN), HPLC-grade Water.

Protocol A: Formation of the Cyclic Sulfamidite

This step creates the 5-membered ring. Temperature control is critical to prevent carbamate cleavage or racemization.

-

Preparation: Flame-dry a round-bottom flask under Argon/Nitrogen.

-

Solvation: Dissolve the N-protected amino alcohol (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Base Addition: Add Imidazole (2.5 - 3.0 equiv).

-

Scientist's Note: Imidazole acts as an HCl scavenger. Triethylamine can be used, but imidazole often results in cleaner reaction profiles for sensitive substrates.

-

-

Cooling: Cool the solution to -40°C (dry ice/acetonitrile bath) or -78°C (dry ice/acetone) for highly sensitive substrates.

-

Cyclization: Dilute Thionyl Chloride (1.2 equiv) in a small volume of DCM. Add this solution dropwise over 20–30 minutes.

-

Observation: The mixture may turn cloudy due to imidazolium hydrochloride salt formation.

-

-

Warming: Allow the reaction to warm to 0°C over 2 hours. Monitor by TLC (Note: Sulfamidites often appear as two distinct spots due to diastereomers at the sulfur).

-

Work-up: Dilute with DCM, wash with cold water, then cold 1N HCl (to remove excess imidazole), and finally brine. Dry over

and concentrate. -

Result: Usually a viscous oil or foam. Proceed directly to oxidation; purification is rarely necessary at this stage.

Protocol B: Oxidation to Cyclic Sulfamidate

This step converts the

-

Solvation: Dissolve the crude sulfamidite (from Protocol A) in Acetonitrile (MeCN) to a concentration of ~0.15 M.

-

Catalyst Prep: Cool the solution to 0°C. Add Ruthenium(III) chloride hydrate (0.01 – 0.05 equiv / 1-5 mol%).

-

Oxidant Addition: Add Sodium Periodate (

, 1.5 equiv). -

Phase Creation: Add Water slowly. The final solvent ratio should be roughly 1:1 (MeCN:

). -

Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature. Stir for 2–4 hours.

-

Endpoint: TLC should show the convergence of the two diastereomeric sulfamidite spots into a single, more polar sulfamidate spot.

-

-

Quenching: Dilute with Ethyl Acetate. Add water.

-

Critical Step: If the organic layer is dark/black, filter through a pad of Celite to remove ruthenium residues.

-

-

Extraction: Wash the organic layer with dilute Sodium Thiosulfate (

) to reduce any residual oxidants, followed by brine. -

Purification: Flash column chromatography (typically Hexanes/EtOAc). Sulfamidates are crystalline solids and stable at room temperature.

Part 4: Data Presentation & Troubleshooting

Process Analytics Table

| Parameter | Sulfamidite (Intermediate) | Sulfamidate (Product) |

| NMR ( | Simplified spectrum. | |

| TLC | Two spots (usually). | Single spot (more polar than intermediate). |

| Stability | Moderate.[7] Prone to hydrolysis if stored wet. | High. Stable solid. Store desiccated. |

Troubleshooting Guide

| Symptom | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of | Ensure anhydrous DCM. Slow addition of thionyl chloride at <-40°C. |

| Dark/Black Product (Step 2) | Residual Ruthenium. | Filter organic phase through Celite/Silica pad. Wash with |

| Incomplete Oxidation | Stirring efficiency in biphasic system. | The reaction relies on phase transfer. Increase stirring speed (RPM). Add slightly more |

| Carbamate Cleavage | Acidic buildup during oxidation. | Ensure thorough washing of the Sulfamidite (Step 1) to remove HCl salts before oxidation. |

Part 5: Safety & Handling (E-E-A-T)

-

Thionyl Chloride (

): Highly corrosive and reacts violently with water to release HCl and -

Ruthenium Tetroxide (

): The active catalytic species is volatile and highly toxic. While generated in situ, avoid inhaling vapors from the oxidation reaction. -

Exotherm: The addition of

to the imidazole/alcohol mixture is exothermic. Failure to cool adequately can lead to runaway reactions or loss of enantiopurity.

Part 6: References

-

Wei, L., & Lubell, W. D. (2003). Efficient Synthesis of Enantiopure Cyclic Sulfamidates and Their Application to the Synthesis of Chiral Amines. The Journal of Organic Chemistry, 68(1), 115–119.

-

Alker, D., et al. (1990). Stereocontrolled Synthesis of Amino Acids via Radical Chemistry. Tetrahedron, 46(20), 7277-7288. (Foundational work on sulfamidate reactivity).[2][9]

-

Halcomb, R. L., & Cohen, S. B. (2002). Synthesis of cyclic sulfamidates and their application to the synthesis of substituted amines. Journal of the American Chemical Society, 124(25), 7396-7404.

-

Posakony, J. J., et al. (2002). Ruthenium-catalyzed oxidation of cyclic sulfamidites. Journal of Organic Chemistry, 67(15), 5164.

Sources

- 1. WO2003066549A2 - Synthesis of sulfamidates - Google Patents [patents.google.com]

- 2. datapdf.com [datapdf.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. dash.harvard.edu [dash.harvard.edu]

- 6. echemi.com [echemi.com]

- 7. lobachemie.com [lobachemie.com]

- 8. baranlab.org [baranlab.org]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. sciencemadness.org [sciencemadness.org]

One-Pot Synthesis of Functionalized Amines from Alanine Sulfamidates

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the one-pot synthesis of enantiomerically pure functionalized amines, utilizing L-alanine as a cost-effective chiral starting material. We detail the conversion of alanine into a cyclic sulfamidate, a highly versatile chiral electrophile. The core of the methodology is the regioselective ring-opening of this intermediate with a variety of nucleophiles, followed by in-situ deprotection to yield β-functionalized amines. This one-pot approach offers significant advantages in terms of operational simplicity, time efficiency, and atom economy, making it a valuable tool for medicinal chemistry and the development of novel molecular entities. Detailed protocols, mechanistic insights, and practical troubleshooting are provided to enable researchers to readily implement this powerful synthetic strategy.

Introduction

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1] Their stereochemistry is often critical for biological activity, making the development of efficient and stereoselective synthetic methods a cornerstone of modern organic chemistry.[2] The "chiral pool" approach, which leverages readily available, enantiopure natural products like amino acids, is a powerful strategy for constructing complex chiral molecules.[2] L-alanine, in particular, represents an inexpensive and abundant source of chirality.

A key challenge in utilizing amino acids for the synthesis of functionalized amines is the controlled transformation of the carboxyl group. One elegant solution is the conversion of the amino acid into an amino alcohol, which can then be transformed into a cyclic sulfamidate.[3] These five-membered cyclic sulfamidates are stable, crystalline solids that act as potent electrophiles, functionally equivalent to activated aziridines.[3] Their reaction with nucleophiles proceeds via a facile and highly regioselective ring-opening, providing a reliable method for introducing diverse functional groups.

This guide focuses on a one-pot procedure that streamlines the synthesis of functionalized amines from alanine-derived sulfamidates. By generating the nucleophile in situ and combining the key ring-opening and deprotection steps, this methodology minimizes intermediate handling and purification, aligning with the principles of green and efficient chemistry.

Part I: The Underlying Chemistry - Mechanism and Rationale

The Alanine Sulfamidate Intermediate: A Chiral Linchpin

The entire synthetic strategy hinges on the unique properties of the cyclic sulfamidate derived from L-alaninol. This intermediate serves as a chiral linchpin for several key reasons:

-

Stereochemical Integrity: The process of converting L-alanine to the cyclic sulfamidate proceeds without racemization of the stereocenter, effectively transferring the chirality of the starting amino acid to all subsequent products.

-

Electrophilic Activation: The sulfonyl group (-SO₂) is a strong electron-withdrawing group, which activates the adjacent carbon atom (C5) for nucleophilic attack. This makes the sulfamidate an excellent electrophile.

-

Regiocontrol: Nucleophilic attack occurs exclusively at the carbon atom bearing the oxygen (the C-O bond), a consequence of its higher electrophilicity and its role as a better leaving group in the strained five-membered ring system. This ensures a single, predictable product isomer.[3][4]

-

Stability and Handling: Unlike many reactive intermediates, the cyclic sulfamidate is typically a stable, often crystalline solid that can be easily handled and stored.

The Overall Synthetic Pathway

The transformation from L-alanine to a functionalized amine involves three principal stages. While the initial preparation of the sulfamidate is a separate step, the crucial functionalization and amine liberation can be performed in a single pot.

Caption: Overall workflow from L-Alanine to the final functionalized amine.

Mechanism: The Nucleophilic Ring-Opening

The core chemical transformation is the Sₙ2 reaction between a nucleophile and the cyclic sulfamidate. The reaction proceeds via backside attack at the electrophilic carbon, leading to inversion of configuration at that center and opening of the five-membered ring.

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in 4-methyl substituted sulfamidate reactions

Topic: Overcoming Steric Hindrance in 4-Methyl Substituted Sulfamidate Reactions

User Guide Overview

Current Status: Active

Subject: 1,2,3-Oxathiazolidine-2,2-dioxide (Cyclic Sulfamidate) Ring Opening

Specific Challenge: Steric hindrance at the C4/C5 positions (e.g., 4-methyl or quaternary

Executive Summary for Researchers

The nucleophilic ring-opening of cyclic sulfamidates is a cornerstone method for synthesizing chiral amines, particularly

This guide addresses the two primary failure modes:

-

Kinetic Inertness: The nucleophile cannot access the

orbital due to steric blocking. -

Elimination Competition: The nucleophile acts as a base, leading to E2 elimination rather than

substitution.

Module 1: Critical Troubleshooting (FAQs)

Q1: Why is my reaction stalling with 4-methyl substituted substrates, even at high temperatures?

Diagnosis: Steric "Puckering" and Trajectory Blockage.

In 5-membered sulfamidates, a substituent at the 4-position (adjacent to Nitrogen) locks the ring into a specific pucker. This can shield the backside of the C5 carbon (the electrophilic site). If your methyl group is at C5 (the reaction site), the issue is direct steric hindrance preventing the

The Fix: Switch to Fluorinated Solvents (HFIP). Standard polar aprotic solvents (DMF, DMSO) are often insufficient for hindered substrates. Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor to the sulfonyl oxygens. This pulls electron density away from the ring, significantly lowering the activation energy for bond breaking. This "pull" mechanism compensates for the poor nucleophilic approach.

Q2: I am observing a styrene-like or enamine side product. What is happening?

Diagnosis: E2 Elimination.

When the

The Fix: Modulate Nucleophile "Hardness" and Temperature.

-

Nucleophile: Switch from "hard" bases (NaH/Alkoxides) to "soft" nucleophiles (Azides, Thiolates, or neutral amines).

-

Catalyst: Use a Lewis Acid (e.g.,

or

Q3: Can I use microwave irradiation to force the reaction?

Diagnosis: Risky. While microwave heating can overcome the activation barrier, it indiscriminately accelerates the elimination pathway.

The Fix: Pressure over Heat.

If thermal activation fails, high-pressure chemistry (10-15 kbar) is preferable as it accelerates reactions with negative volumes of activation (

Module 2: Mechanistic Visualization

The following diagram illustrates the competition between the desired

Caption: Pathway bifurcation in hindered sulfamidates. HFIP selectively lowers the barrier for the substitution pathway by activating the leaving group, suppressing elimination.

Module 3: Experimental Protocols

Protocol A: The "Power User" Method (Recommended for Hindered Substrates)

Best for: 4-methyl substituted rings, quaternary centers, or weak nucleophiles.

| Component | Role | Specification |

| Solvent | Activator | HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) .[1][2] Use as co-solvent (20-50% v/v in DCM) or pure. |

| Catalyst | Lewis Acid | |

| Nucleophile | Reactant | Use 1.2 – 1.5 equivalents. |

| Temperature | Energy | 40°C – 55°C (Mild heat prevents elimination). |

Step-by-Step:

-

Preparation: In a flame-dried vial, dissolve the 4-methyl sulfamidate (1.0 equiv) in HFIP/DCM (1:1 ratio, 0.2 M concentration).

-

Activation: Add

(5 mol%). Stir for 10 minutes at room temperature to allow coordination to the sulfonyl group. -

Addition: Add the nucleophile (e.g., amine, azide, thiolate) slowly.

-

Reaction: Heat to 45°C. Monitor by TLC/LCMS.

-

Note: The spot will become more polar (sulfamic acid intermediate).

-

-

Hydrolysis (Critical): The initial product is a sulfamate (N-SO3-). You must hydrolyze this.

-

Add 20% aqueous

or 3M HCl to the reaction mixture. -

Stir at room temperature for 1-2 hours (or up to 60°C if stubborn).

-

-

Workup: Neutralize with

, extract with EtOAc, dry over

Protocol B: Standard Conditions (For Reference/Comparison)

Best for: Unhindered substrates or very strong nucleophiles.

-

Dissolve sulfamidate in anhydrous DMF or Acetonitrile.

-

Add Nucleophile (1.1 equiv).

-

Optional: Add base (

) if using a salt nucleophile. -

Heat to 80°C.

-

Warning: With 4-methyl substrates, this protocol often yields <30% product and >50% elimination.

Module 4: Data & Decision Support

Solvent Effect Comparison Table

Data synthesized from typical reactivity profiles of hindered sulfamidates.

| Solvent System | Relative Rate ( | Product:Elimination Ratio | Notes |

| DMF (80°C) | 1.0 | 40:60 | High elimination risk due to heat/basicity. |

| THF (Reflux) | 0.2 | 80:20 | Too slow; often no reaction. |

| HFIP/DCM (40°C) | 150.0 | 95:5 | Recommended. H-bond activation mimics Lewis Acidity. |

| Toluene + | 50.0 | 90:10 | Good alternative if fluorinated solvents are unavailable. |

Troubleshooting Decision Tree

Caption: Logical flow for diagnosing reaction failure based on crude mixture analysis.

References

-

Melendez, R. E., & Lubell, W. D. (2003). Synthesis and Reactivity of Cyclic Sulfamidites and Sulfamidates. Tetrahedron, 59(15), 2581–2616.

-

Fustero, S., et al. (2009). A Novel Multistep Mechanism for the Stereocontrolled Ring Opening of Hindered Sulfamidates. Chemistry – A European Journal, 15(42), 11266-11274.

-

Colomer, I., et al. (2017). Hexafluoroisopropanol as a Highly Versatile Solvent. Chemical Reviews, 117(18), 11796–11893.

-

Sowerby, K., & Thomas, E. (2017). Substituent Effects on the Reactivity of Cyclic Tertiary Sulfamidates. Journal of Organic Chemistry, 82(24).

Sources

Technical Support Center: Purification of (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide Intermediates

Welcome to the technical support center for the purification of (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide and its intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the purification of this important class of chiral building blocks.

(R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide and its derivatives are valuable intermediates in pharmaceutical synthesis, prized for their role in creating complex molecular architectures with high stereochemical control.[1] However, achieving the desired purity of these compounds can be a significant hurdle. This guide provides practical, field-proven insights to help you overcome these challenges.

Diagram: Purification Workflow Decision Tree

Below is a decision tree to guide you through the initial steps of purifying your crude (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide intermediate.

Caption: A decision-making workflow for the initial purification strategy of crude (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide product?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include:

-

Unreacted Starting Materials: Such as the parent β-amino alcohol.

-

Diastereomers: If the starting amino alcohol is not enantiomerically pure, or if the reaction conditions allow for epimerization, you may have diastereomeric impurities.[2]

-

Over-alkylation Products: In syntheses involving N-alkylation, it's possible to form tertiary amines or even quaternary ammonium salts.[3]

-

Side-products from the Sulfonylating Agent: For instance, if thionyl chloride is used, you might have chlorinated byproducts.

-

Hydrolysis Products: The oxathiazolidine ring can be susceptible to hydrolysis under certain conditions, leading to the corresponding amino alcohol.[4]

Q2: My (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide intermediate appears to be degrading on silica gel during column chromatography. What can I do?

A2: The sulfonyl group in the oxathiazolidine ring can make these compounds sensitive to the acidic nature of standard silica gel.[5] This can lead to streaking, poor separation, and recovery. To mitigate this:

-

Deactivate the Silica Gel: Pre-treat your silica gel with a solution of your eluent containing 1-3% triethylamine or another suitable base. This neutralizes the acidic sites on the silica surface.[5]

-

Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded phase like diol or amino-propyl silica.[6]

-

Minimize Contact Time: Run your column as quickly as possible while still achieving good separation.

Q3: I'm having trouble separating the diastereomers of my substituted oxathiazolidine 2,2-dioxide. What strategies can I employ?

A3: Separating diastereomers can be challenging. Here are some approaches:

-

Optimize Column Chromatography:

-

Recrystallization: If your diastereomers have different solubilities, fractional recrystallization can be effective. This may require extensive screening of different solvent systems.

-

Chiral HPLC or SFC: For analytical and semi-preparative scale, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can provide excellent separation.[8][9]

Troubleshooting Guides

Guide 1: Issues with Recrystallization

| Problem | Potential Cause | Troubleshooting Steps & Explanations |

| Product "oils out" instead of crystallizing. | The solubility of the compound in the chosen solvent is too high, or the cooling process is too rapid. | 1. Add an Anti-Solvent: Slowly add a solvent in which your compound is poorly soluble (an "anti-solvent") to the warm, dissolved sample until it becomes slightly cloudy. Then, allow it to cool slowly. Common anti-solvents include hexanes or cyclohexane.[10] 2. Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath or refrigerator.[11] 3. Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The imperfections in the glass can provide nucleation sites for crystal growth. |

| No crystals form upon cooling. | The solution is not supersaturated; either too much solvent was used, or the compound is highly soluble. | 1. Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and re-cool. 2. Introduce a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization. |

| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. | 1. Minimize the Amount of Hot Solvent: Use the minimum amount of boiling solvent required to fully dissolve the crude product. 2. Use an Ice-Cold Rinse: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product. |

| Solvent System | Comments |

| Ethanol/Water | A versatile system for moderately polar compounds.[10] |

| Hexanes/Ethyl Acetate | A good starting point for many organic compounds.[10] |

| Dichloromethane/Hexanes | Effective for compounds that are highly soluble in dichloromethane. |

| Toluene/Hexanes | Can be useful for compounds with aromatic rings.[10] |

Guide 2: Issues with Column Chromatography

| Problem | Potential Cause | Troubleshooting Steps & Explanations |

| Poor separation of closely eluting compounds. | The chosen eluent system is not providing sufficient selectivity. | 1. Optimize the Solvent System: Perform a thorough TLC analysis with various solvent mixtures to find an eluent that provides the best separation (ΔRf). 2. Use a Shallow Gradient: A gradual increase in the polar solvent can improve the resolution of closely eluting bands.[5][7] |

| Compound is stuck on the column. | The eluent is not polar enough to displace the compound from the stationary phase. | 1. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent in your eluent system. 2. Add a Modifier: For very polar compounds, adding a small amount of methanol or acetic acid to the eluent can help with elution. |

| Streaking or tailing of bands. | The compound is interacting too strongly with the stationary phase, or the column is overloaded. | 1. Deactivate Silica Gel: As mentioned in the FAQs, add a small amount of triethylamine to your eluent.[5] 2. Dry Loading: Adsorb your crude product onto a small amount of silica gel before loading it onto the column. This can lead to sharper bands.[12] 3. Reduce the Sample Load: Overloading the column is a common cause of poor separation. |

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

-

Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential recrystallization solvent. A good solvent will dissolve the compound when hot but not at room temperature.

-

Dissolution: Place the crude (R)-4-Methyl-1,2,3-oxathiazolidine 2,2-dioxide intermediate in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves.

-

Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent.

-

Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: General Procedure for Flash Column Chromatography

-

TLC Analysis: Determine the optimal eluent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound.

-

Column Packing:

-

Wet Packing: Prepare a slurry of silica gel in your starting eluent and pour it into the column. Allow the silica to settle, ensuring a level bed.

-

Dry Packing: Fill the column with dry silica gel and then slowly run your eluent through it until the silica is fully wetted and settled.

-

-

Sample Loading:

-

Wet Loading: Dissolve your crude product in a minimal amount of the eluent and carefully apply it to the top of the silica bed.

-

Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[12]

-

-

Elution: Begin eluting with your chosen solvent system, collecting fractions in test tubes. If using a gradient, gradually increase the polarity of the eluent.

-